molecular formula C11H12N2O2S B14283606 3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione CAS No. 138948-21-7

3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B14283606
CAS No.: 138948-21-7
M. Wt: 236.29 g/mol
InChI Key: XSNFAXLWWRYLOK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization . The reaction conditions often involve refluxing with acetic anhydride in acetic acid to form benzoxazinone intermediates, which are then treated with ammonia to yield the quinazoline-2,4-dione structure .

Industrial Production Methods

Industrial production methods for quinazoline derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave irradiation to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it inhibits α-amylase and α-glucosidase enzymes by binding to their active sites, thereby preventing the breakdown of carbohydrates into glucose . This inhibition can help manage blood sugar levels in diabetic patients. Additionally, its cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione is unique due to its methylsulfanyl group, which enhances its biological activity and specificity. This structural feature differentiates it from other quinazoline derivatives and contributes to its distinct pharmacological properties .

Properties

CAS No.

138948-21-7

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

3-(2-methylsulfanylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C11H12N2O2S/c1-16-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15)

InChI Key

XSNFAXLWWRYLOK-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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